1-tert-Butyl-4-chlorobenzene

Description

The exact mass of the compound 1-tert-Butyl-4-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-tert-Butyl-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

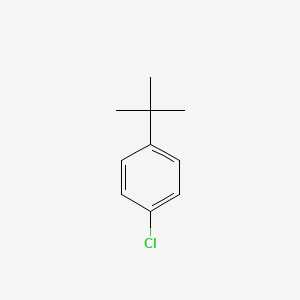

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTANKYQJQXSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063251 | |

| Record name | 4-tert-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-56-3 | |

| Record name | 1-Chloro-4-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylchlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-1-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-tert-Butyl-4-chlorobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-tert-Butyl-4-chlorobenzene

Introduction

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring a sterically bulky electron-donating group (tert-butyl) and an electron-withdrawing, ortho-, para-directing halogen (chlorine), imparts a specific set of physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a tert-butyl group and a chlorine atom, respectively. The tert-butyl group, with its tetrahedral carbon, introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent reactions. The chlorine atom influences the electronic properties of the aromatic ring through inductive electron withdrawal and resonance electron donation.

Table 1: Physicochemical Properties of 1-tert-Butyl-4-chlorobenzene

| Property | Value | Source |

| CAS Number | 3972-56-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl | [1][2][3] |

| Molecular Weight | 168.66 g/mol | [1][2] |

| Appearance | White solid below 36°C, colorless liquid above | [4][5] |

| Melting Point | 36 °C | [4] |

| Boiling Point | 211 °C (at 760 mmHg) | [4] |

| Flash Point | 85 °C | [4] |

| IUPAC Name | 1-tert-butyl-4-chlorobenzene | [1] |

Synthesis: Electrophilic Aromatic Substitution

The most prevalent and industrially significant method for synthesizing 1-tert-Butyl-4-chlorobenzene is the Friedel-Crafts alkylation of chlorobenzene with a tert-butylating agent, typically tert-butyl chloride.[6][7][8] This reaction is a classic example of electrophilic aromatic substitution (EAS).

Mechanistic Rationale

The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄), is critical.[6][9][10] The catalyst's primary function is to abstract the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This potent electrophile then attacks the electron-rich chlorobenzene ring.

The regioselectivity of the reaction is governed by the directing effects of the chlorine substituent. Although chlorine is a deactivating group due to its inductive effect, it is ortho-, para-directing. The alkylation occurs almost exclusively at the para position due to the substantial steric hindrance imposed by the tert-butyl group, which disfavors attack at the ortho positions adjacent to the chlorine atom.[6]

Caption: Overall reaction for the synthesis of 1-tert-Butyl-4-chlorobenzene.

Detailed Synthetic Protocol

This protocol describes a laboratory-scale synthesis based on the Friedel-Crafts alkylation of chlorobenzene.

Materials:

-

Chlorobenzene

-

tert-Butyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).

-

In the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) dissolved in anhydrous DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water with vigorous stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-tert-Butyl-4-chlorobenzene.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 1-tert-Butyl-4-chlorobenzene is dictated by the interplay of its two substituents.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is moderately deactivated towards further electrophilic attack compared to benzene. The electron-donating tert-butyl group activates the ring, while the electron-withdrawing chlorine deactivates it. The net effect is a slightly deactivated ring. Any subsequent electrophilic substitution will be directed to the positions ortho to the tert-butyl group (positions 2 and 6), but steric hindrance from the bulky group makes these positions less accessible.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 1-tert-Butyl-4-chlorobenzene is highly unreactive towards nucleophilic aromatic substitution.[6] For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[6] In this molecule, the presence of the electron-donating tert-butyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr, making such substitutions energetically unfavorable.[6]

Caption: Reactivity profile of 1-tert-Butyl-4-chlorobenzene.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 1-tert-Butyl-4-chlorobenzene rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[6]

-

¹H NMR: The proton NMR spectrum is highly characteristic due to the molecule's C₂ symmetry.

-

Aromatic Region: An AA'BB' system, which often simplifies to two distinct doublets, is observed for the four aromatic protons.[6]

-

Aliphatic Region: A sharp singlet is observed around 1.3 ppm, which integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.[11]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation.

-

Aromatic Region: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and one to the tert-butyl group).[6]

-

Aliphatic Region: Two signals are observed for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon.[6]

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound.[6]

-

Molecular Ion (M⁺): The mass spectrum displays two molecular ion peaks at m/z 168 and 170. This characteristic M+ and M+2 pattern, with an intensity ratio of approximately 3:1, is definitive for a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

-

Fragmentation: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation, resulting in a prominent peak at [M-15]⁺ (m/z 153 and 155).[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized batches.

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Value |

| HPLC System | Standard analytical HPLC with UV detector |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| This protocol is a representative example and may require optimization.[6] |

digraph "Analytical_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#5F6368"];// Stages start [label="Synthesized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; gcms [label="GC-MS Analysis"]; hplc [label="HPLC Analysis"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)"]; data_analysis [label="Data Integration\n& Purity Calculation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; final [label="Verified Compound\n(Structure & Purity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Workflow start -> {gcms, hplc, nmr} [arrowhead=vee]; gcms -> data_analysis [label="ID & Fragmentation"]; hplc -> data_analysis [label="Purity (%)"]; nmr -> data_analysis [label="Structural Confirmation"]; data_analysis -> final;

}

Caption: Workflow for the analytical characterization of 1-tert-Butyl-4-chlorobenzene.

Safety and Handling

1-tert-Butyl-4-chlorobenzene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards:

-

Handling:

-

Handle in a well-ventilated area or a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[12][13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-tert-Butyl-4-chlorobenzene is a compound with well-defined chemical properties that make it a useful intermediate in synthetic chemistry. Its synthesis is readily achieved through Friedel-Crafts alkylation, a reaction whose outcome is predictably controlled by steric and electronic factors. While relatively inert to nucleophilic substitution at the chlorine position, its aromatic ring can undergo further electrophilic substitution. A thorough understanding of its spectroscopic signature and chromatographic behavior is essential for its proper identification and quality control in research and development settings.

References

-

Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

- CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents. (n.d.). Google Patents.

-

Synthesis of 1-butyl-4-chlorobenzene - PrepChem.com. (n.d.). PrepChem.com. Retrieved December 12, 2025, from [Link]

-

1-Chloro-4-(1,1-dimethylethyl)benzene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]

-

What happens when chlorobenzene undergoes Friedel Craft's alkylation? - Quora. (2021, April 13). Quora. Retrieved December 12, 2025, from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Department of Chemistry, University of Massachusetts Amherst. Retrieved December 12, 2025, from [Link]

-

Explain Friedel-Craft alkylation of chlorobenzene Give class 11 chemistry CBSE - Vedantu. (n.d.). Vedantu. Retrieved December 12, 2025, from [Link]

-

1-Butyl-4-chlorobenzene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

-

Safety data sheet - CPAChem. (2023, October 17). CPAChem. Retrieved December 12, 2025, from [Link]

-

Friedel-Crafts alkylation (video) - Khan Academy. (n.d.). Khan Academy. Retrieved December 12, 2025, from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved December 12, 2025, from [Link]

-

1-Butyl-4-chlorobenzene | C10H13Cl | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved December 12, 2025, from [Link]

-

Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved December 12, 2025, from [Link]

-

1-Chloro-4-(1,1-dimethylethyl)benzene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]

-

Benzene, tert-butyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved December 12, 2025, from [Link]

Sources

- 1. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-(1,1-dimethylethyl)benzene [webbook.nist.gov]

- 3. 1-Chloro-4-(1,1-dimethylethyl)benzene [webbook.nist.gov]

- 4. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]

- 7. quora.com [quora.com]

- 8. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 9. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 10. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 11. 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2 | Benchchem [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fr.cpachem.com [fr.cpachem.com]

- 14. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [amp.chemicalbook.com]

- 15. echemi.com [echemi.com]

1-tert-Butyl-4-chlorobenzene structure and bonding

An In-depth Technical Guide to the Structure and Bonding of 1-tert-Butyl-4-chlorobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, the nuances of its chemical bonding, and the interplay of its functional groups which dictate its reactivity and utility. We will explore its synthesis via electrophilic aromatic substitution, delve into its spectroscopic signature, and discuss its applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this foundational chemical building block.

Molecular Architecture and Conformational Analysis

1-tert-Butyl-4-chlorobenzene, with the chemical formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol , is structurally defined by a benzene ring functionalized with a tert-butyl group and a chlorine atom at opposite (para) positions.[1][2] This specific 1,4-substitution pattern is crucial to its physical properties and chemical behavior.

The core of the molecule is the planar benzene ring, composed of six sp²-hybridized carbon atoms, which creates a delocalized π-electron system. Attached to this ring are two substituents with contrasting electronic and steric profiles:

-

The tert-Butyl Group (C(CH₃)₃): This bulky alkyl group consists of a central sp³-hybridized quaternary carbon bonded to three methyl groups. It exerts a significant steric influence and acts as a weak electron-donating group through an inductive effect, enriching the electron density of the aromatic ring.[3]

-

The Chlorine Atom (Cl): As a halogen, chlorine is more electronegative than carbon and thus withdraws electron density from the ring via the inductive effect, deactivating it towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, which directs incoming electrophiles to the ortho and para positions.

The para-arrangement of these two groups is the most thermodynamically stable configuration, primarily because it minimizes the steric repulsion that would occur if the bulky tert-butyl group were in an ortho position adjacent to the chlorine atom.[3]

Caption: Molecular structure of 1-tert-Butyl-4-chlorobenzene.

Analysis of Chemical Bonding

The chemical reactivity and stability of 1-tert-Butyl-4-chlorobenzene are direct consequences of its bonding characteristics.

-

The Aryl C-Cl Bond: Unlike in alkyl halides, the carbon-chlorine bond in this molecule exhibits enhanced strength and reduced reactivity towards nucleophilic substitution. This is attributable to two primary factors: the sp² hybridization of the aromatic carbon atom, which creates a shorter, stronger bond, and the resonance effect, where the lone pairs on the chlorine atom participate in the π-system of the ring. This participation imparts a partial double-bond character to the C-Cl bond, making it more difficult to cleave.[3]

-

The C-C(tert-butyl) Bond: This is a standard single bond between an sp² carbon of the aromatic ring and the sp³ quaternary carbon of the tert-butyl group. The electron-donating nature of the tert-butyl group influences the electronic landscape of the entire molecule.

-

The Aromatic π-System: The substituents modulate the electron density within the delocalized π-system. The tert-butyl group inductively donates electron density, making the ring more nucleophilic, while the chlorine atom inductively withdraws density. The net effect is a finely balanced electronic environment that dictates the regioselectivity of further chemical transformations.

Synthesis and Mechanistic Pathways

The predominant industrial synthesis of 1-tert-Butyl-4-chlorobenzene is achieved through the Friedel-Crafts alkylation of chlorobenzene.[3] This method offers high yields of the desired para isomer.

Core Protocol: Friedel-Crafts Alkylation of Chlorobenzene

-

Catalyst Preparation: A strong Lewis acid, such as aluminum chloride (AlCl₃), or a complex acid like tetrachloroaluminic acid (HAlCl₄) is used as the catalyst.[1][4]

-

Electrophile Generation: The catalyst reacts with an alkylating agent, typically tert-butyl chloride, to generate a highly electrophilic tert-butyl carbocation ((CH₃)₃C⁺).[3] This tertiary carbocation is relatively stable, facilitating the reaction.

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the tert-butyl carbocation. While the chlorine atom is a deactivating group, it directs the incoming electrophile to the ortho and para positions.

-

Arenium Ion Formation: The attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[3]

-

Regioselectivity: The alkylation occurs preferentially at the para position. This is due to the significant steric hindrance imposed by the chlorine atom at the ortho positions, which would destabilize the transition state leading to the ortho product.[3]

-

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromatic π-system and yielding the final product, 1-tert-Butyl-4-chlorobenzene.

An alternative, though less common, route is the direct chlorination of tert-butylbenzene.

Caption: Friedel-Crafts alkylation workflow for synthesis.

Spectroscopic and Physical Properties

The unambiguous identification of 1-tert-Butyl-4-chlorobenzene relies on a combination of spectroscopic methods and physical property measurements.

| Property | Value | Reference |

| CAS Number | 3972-56-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl | [1][5] |

| Molecular Weight | 168.66 g/mol | [1][5] |

| Melting Point | 36°C (estimate) | [1] |

| Boiling Point | 216°C | [1] |

| Density | 1.01 g/cm³ | [1] |

| Refractive Index | 1.5123 | [1] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It displays a prominent singlet around 1.3 ppm, integrating to 9 protons, corresponding to the chemically equivalent methyl groups of the tert-butyl substituent. The aromatic region typically shows a pair of doublets, representing an AA'BB' spin system for the four protons on the para-substituted ring.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons (two substituted and two protonated carbons).

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 168 and a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Applications in Drug Development

The dual functionality of 1-tert-Butyl-4-chlorobenzene makes it a valuable intermediate in multi-step organic synthesis.

-

Electrophilic Aromatic Substitution (EAS): The ring can undergo further EAS reactions such as nitration, halogenation, or acylation. The directing effects of the existing substituents are cooperative; the ortho, para-directing nature of both the tert-butyl group and the chlorine atom strongly favors substitution at the two positions ortho to the bulky tert-butyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is generally unreactive to nucleophilic attack under standard conditions.[3] For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups (like nitro groups) at the ortho or para positions, which are absent in this molecule.[3]

-

Applications: In medicinal chemistry and drug development, this compound serves as a key starting material. The tert-butyl group can provide steric bulk, which may enhance a molecule's metabolic stability by shielding it from enzymatic degradation.[7] The chlorine atom provides a handle for further transformations, such as cross-coupling reactions, to build more complex molecular architectures. Its derivatives are used in the synthesis of various therapeutic agents, including antiallergic drugs and analgesics.[8]

Conclusion

1-tert-Butyl-4-chlorobenzene is a foundational molecule whose structure and bonding are a textbook example of the interplay between steric and electronic effects in aromatic chemistry. Its para-substituted arrangement provides thermodynamic stability and dictates a predictable pattern of reactivity. A thorough understanding of its synthesis via Friedel-Crafts alkylation, its distinct spectroscopic properties, and its reactivity profile is essential for its effective utilization as a versatile building block in the synthesis of fine chemicals, agrochemicals, and complex active pharmaceutical ingredients.

References

- BenchChem. (n.d.). 1-tert-Butyl-4-chlorobenzene | 3972-56-3.

- BenchChem. (n.d.). 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2.

- Google Patents. (n.d.). CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Chloromethyl-4-Tert-Butylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). m-Tert-butyl chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-4-(1,1-dimethylethyl)-. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1-tert-Butyl-4-(chloromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.

-

ChemSynthesis. (2025). 1-tert-butyl-4-chlorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-4-tert-butoxybenzene. Retrieved from [Link]

-

NIST. (n.d.). m-Tert-butyl chlorobenzene. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-tert-Butylbenzyl Chloride in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 2. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]

- 4. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-tert-Butyl-4-chlorobenzene(3972-56-3) 1H NMR [m.chemicalbook.com]

- 7. 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-chlorobenzene for Researchers and Drug Development Professionals

Introduction: The Significance of 1-tert-Butyl-4-chlorobenzene

1-tert-Butyl-4-chlorobenzene is a key aromatic intermediate in the synthesis of a wide array of organic molecules, finding significant application in the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring a sterically bulky tert-butyl group and a reactive chlorine atom in a para-relationship on a benzene ring, provides a versatile scaffold for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.

Primary Synthesis Pathway: Friedel-Crafts Alkylation of Chlorobenzene

The most prevalent and industrially significant method for the synthesis of 1-tert-Butyl-4-chlorobenzene is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation.[1] This approach involves the reaction of chlorobenzene with a tert-butylating agent in the presence of a Lewis acid catalyst.

Causality Behind Experimental Choices: The Reaction Mechanism

The Friedel-Crafts alkylation proceeds through the formation of a tert-butyl carbocation, a potent electrophile, which is then attacked by the electron-rich chlorobenzene ring. The choice of a tertiary alkylating agent like tert-butyl chloride is deliberate; it readily forms a stable tertiary carbocation, minimizing the potential for carbocation rearrangements that can plague Friedel-Crafts alkylations with primary or secondary alkyl halides.[2]

The chlorine substituent on the benzene ring is an ortho, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the electrophilic attack occurs preferentially at the para position, leading to the desired 1-tert-butyl-4-chlorobenzene as the major product.

Figure 1: Mechanism of Friedel-Crafts Alkylation.

Detailed Experimental Protocol: Synthesis using a Complex Acid Catalyst

The following protocol is adapted from a patented industrial synthesis method, which utilizes a pre-formed complex acid, tetrachloroaluminic acid (HAlCl₄), as the catalyst. This method is reported to be highly efficient and selective.[1]

Materials:

-

Chlorobenzene

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrogen chloride (gas)

-

Sodium chloride (for HCl generation, optional)

-

Concentrated sulfuric acid (for HCl generation, optional)

-

Distilled water

-

Concentrated hydrochloric acid

-

Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Gas inlet tube

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation (in situ):

-

In a dry three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add anhydrous aluminum chloride (1-5% of the mass of chlorobenzene).

-

Pass dry hydrogen chloride gas through the stirred aluminum chloride until it is saturated to form the complex acid catalyst, HAlCl₄.

-

-

Reaction:

-

To the flask containing the catalyst, add chlorobenzene.

-

Stir the mixture and begin the dropwise addition of tert-butyl chloride from a dropping funnel. The reaction is exothermic, and the temperature should be maintained at room temperature. The addition is typically completed over 1 hour.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours to ensure the reaction goes to completion.

-

-

Work-up:

-

Carefully quench the reaction by adding distilled water and a small amount of concentrated hydrochloric acid to the reaction mixture with stirring.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Separate the upper organic layer.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure 1-tert-butyl-4-chlorobenzene.

-

Expected Outcome: This method has been reported to produce 1-tert-butyl-4-chlorobenzene with a yield of approximately 81% and a purity of over 99% as determined by gas chromatography.[1]

Alternative Synthesis Pathway: Free Radical Chlorination of tert-Butylbenzene

An alternative route to 1-tert-butyl-4-chlorobenzene involves the direct chlorination of tert-butylbenzene.[3] This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.

Mechanistic Considerations and Regioselectivity

The tert-butyl group is an ortho, para-director in electrophilic aromatic substitution. In free-radical chlorination, the substitution pattern is also influenced by the directing effect of the alkyl group, favoring the formation of ortho and para isomers. Due to the steric bulk of the tert-butyl group, the para-isomer is the major product.

Illustrative Experimental Protocol: Chlorination with Chlorine Gas and UV Light

The following is a general protocol for the free-radical chlorination of tert-butylbenzene.

Materials:

-

tert-Butylbenzene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

Equipment:

-

Reaction vessel with a gas inlet and outlet

-

UV lamp

-

Stirring apparatus

-

Gas trap to neutralize excess chlorine

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve tert-butylbenzene in an inert solvent.

-

Position a UV lamp to irradiate the reaction mixture.

-

Ensure a gas outlet is connected to a trap containing a sodium hydroxide solution to neutralize unreacted chlorine gas.

-

-

Chlorination:

-

While stirring and irradiating the solution with UV light, bubble chlorine gas through the mixture at a controlled rate.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC) to determine the consumption of the starting material and the formation of the product.

-

-

Work-up and Purification:

-

Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.

-

Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent and remove the solvent by distillation.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to separate the isomeric products and any unreacted starting material.

-

Comparative Analysis of Synthesis Pathways

| Feature | Friedel-Crafts Alkylation of Chlorobenzene | Free Radical Chlorination of tert-Butylbenzene |

| Starting Materials | Chlorobenzene, tert-butylating agent (e.g., tert-butyl chloride) | tert-Butylbenzene, Chlorinating agent (e.g., Cl₂) |

| Catalyst/Initiator | Lewis acid (e.g., AlCl₃, HAlCl₄) | UV light or radical initiator (e.g., AIBN) |

| Regioselectivity | Highly para-selective due to steric hindrance | Predominantly para, but a mixture of ortho and para isomers is typically formed |

| Yield | High (e.g., ~81%) | Generally moderate to high, but depends on reaction control |

| Purity of Crude Product | High, with minimal side products | Contains isomeric byproducts that require careful separation |

| Industrial Scalability | Well-established and scalable | Can be scalable, but requires specialized equipment for handling chlorine gas and UV light |

| Environmental/Safety | Lewis acid catalysts are corrosive and require careful handling and disposal. | Use of chlorine gas is hazardous. Solvents like CCl₄ are toxic. |

Product Characterization

The identity and purity of the synthesized 1-tert-butyl-4-chlorobenzene should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group and signals in the aromatic region corresponding to the protons on the benzene ring.[4][5]

-

¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the aromatic carbons.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and C-Cl stretching.[4]

Figure 2: General Experimental Workflow.

Conclusion and Future Perspectives

The Friedel-Crafts alkylation of chlorobenzene remains the most direct and efficient method for the synthesis of 1-tert-butyl-4-chlorobenzene, particularly on an industrial scale. The use of robust catalysts like HAlCl₄ ensures high yields and selectivity. While the free-radical chlorination of tert-butylbenzene offers an alternative, it often necessitates more rigorous purification to isolate the desired para-isomer.

Future research in this area may focus on the development of more environmentally benign and recyclable catalysts for the Friedel-Crafts reaction, such as solid acid catalysts like zeolites. These catalysts can potentially reduce the environmental impact associated with traditional Lewis acids and simplify product work-up. As the demand for specialized organic molecules continues to grow, the optimization of synthetic routes to key intermediates like 1-tert-butyl-4-chlorobenzene will remain a critical endeavor for the chemical and pharmaceutical industries.

References

-

PubChem. (n.d.). Benzene, 1-chloro-4-(1,1-dimethylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry 211 Experiment 1. (2012, November 14). Retrieved from [Link]

- FR2528034A1 - Procédé de préparation de dérivés de p-tert-butylbenzène. (1983). Google Patents.

-

Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. Retrieved from [Link]

-

Neophyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene. (2013). Google Patents.

-

The Friedel-Crafts Reaction. (2014, February 27). Retrieved from [Link]

-

Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie. Retrieved from [Link]

Sources

- 1. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-4-chlorobenzene

Introduction

1-tert-Butyl-4-chlorobenzene is a monosubstituted benzene derivative with the chemical formula C₁₀H₁₃Cl.[1][2] This compound is of significant interest to researchers and professionals in drug development and organic synthesis due to its unique structural features: a bulky tert-butyl group and a reactive chlorine atom situated in a para position on the benzene ring. These features impart specific physical and chemical properties that are crucial for its application as a chemical intermediate.[3] This guide provides a comprehensive overview of the core physical properties of 1-tert-Butyl-4-chlorobenzene, detailed experimental protocols for their determination, and an analysis of its characteristic spectral data.

Core Physical Properties

A summary of the key physical properties of 1-tert-Butyl-4-chlorobenzene is presented below. These values are essential for predicting its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| CAS Number | 3972-56-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃Cl | [1][2] |

| Molecular Weight | 168.66 g/mol | [1] |

| Appearance | White to colorless solid or liquid, depending on ambient temperature. | |

| Melting Point | 36 °C | |

| Boiling Point | 211-216 °C at 760 mmHg | [1] |

| Density | 1.01 g/mL | [1] |

| Refractive Index (n_D) | 1.5123 | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents such as methanol, ethanol, acetone, diethyl ether, and toluene. | [3] |

| Flash Point | 23 °C | [1] |

Synthesis of 1-tert-Butyl-4-chlorobenzene

The primary method for the synthesis of 1-tert-Butyl-4-chlorobenzene is through the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize 1-tert-Butyl-4-chlorobenzene via the electrophilic aromatic substitution of chlorobenzene.

Materials:

-

Chlorobenzene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.

-

In the flask, place anhydrous aluminum chloride.

-

Add an excess of chlorobenzene to the flask and cool the mixture in an ice bath with stirring.

-

Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purify the product by vacuum distillation.

Caption: DSC workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

-

Place a small amount of 1-tert-Butyl-4-chlorobenzene in a Thiele tube.

-

Insert a thermometer and a capillary tube (sealed at one end) into the liquid.

-

Gently heat the side arm of the Thiele tube.

-

Observe the stream of bubbles escaping from the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Density Measurement

Principle: Density is the mass per unit volume of a substance. A pycnometer allows for the precise measurement of the volume of a liquid. Protocol:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with 1-tert-Butyl-4-chlorobenzene at a constant temperature (e.g., 20 °C).

-

Weigh the filled pycnometer.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

Principle: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a characteristic property of a substance.

Protocol:

-

Calibrate an Abbe refractometer using a standard of known refractive index.

-

Place a few drops of 1-tert-Butyl-4-chlorobenzene on the prism of the refractometer.

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement is made.

Spectroscopic Characterization

Spectroscopic data provides invaluable information for the structural elucidation and confirmation of 1-tert-Butyl-4-chlorobenzene.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group and a set of signals for the aromatic protons. [6]Due to the para-substitution, the aromatic region typically displays a pattern resembling two doublets.

-

tert-Butyl Protons (9H): A sharp singlet is expected in the upfield region, typically around 1.3 ppm .

-

Aromatic Protons (4H): Two doublets are expected in the aromatic region, typically between 7.2 and 7.4 ppm . The protons ortho to the tert-butyl group will be at a slightly different chemical shift than the protons ortho to the chlorine atom.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. [7][8][9]

-

tert-Butyl Methyl Carbons (3C): A signal around 31 ppm .

-

tert-Butyl Quaternary Carbon (1C): A signal around 34 ppm .

-

Aromatic Carbons (4C): Four signals are expected in the aromatic region (typically 120-150 ppm) due to the different chemical environments of the substituted and unsubstituted carbons. The carbon attached to the chlorine will be the most downfield.

Mass Spectrometry (MS)

The mass spectrum of 1-tert-Butyl-4-chlorobenzene will exhibit a characteristic fragmentation pattern. [10]

-

Molecular Ion (M⁺): A pair of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). These peaks will appear at m/z 168 (for C₁₀H₁₃³⁵Cl) and m/z 170 (for C₁₀H₁₃³⁷Cl). [11]* Major Fragmentation: The most prominent fragmentation pathway is often the loss of a methyl group (•CH₃) from the tert-butyl group to form a stable benzylic cation at m/z 153/155 . Another significant fragmentation is the loss of the entire tert-butyl group to give a chlorophenyl cation at m/z 111/113 . Loss of a chlorine radical to form a tert-butylphenyl cation at m/z 133 is also possible.

Caption: Proposed mass spectrometry fragmentation of 1-tert-Butyl-4-chlorobenzene.

Safety and Handling

1-tert-Butyl-4-chlorobenzene is a flammable liquid and solid. [1]It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

-

NMR Chemical Shifts. UT Southwestern Medical Center. [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Unknown Source. [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Unknown Source. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. Unknown Source. [Link]

-

What happens when chlorobenzene undergoes Friese Craft's alkylation? (2021, April 13). Quora. [Link]

-

C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Interpretation of mass spectra. Unknown Source. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Chlorobenzene Solvent Properties. Gaylord Chemical. [Link]

-

13-C NMR Chemical Shift Table.pdf. Unknown Source. [Link]

-

Refractive Index. Burdick & Jackson. [Link]

-

CHEM 344 Lab Manual Appendix. Unknown Source. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). KGROUP. [Link]

-

1 density determination by pycnometer. Unknown Source. [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. (2018, May 7). YouTube. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Measuring Density with Pycnometers, Hydrometers, and Graduated Cylinders. (2024, June 1). YouTube. [Link]

-

Friedel-Crafts alkylation (video). Khan Academy. [Link]

-

mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification .... Doc Brown's Chemistry. [Link]

-

Boiling Point Determination Guide. Scribd. [Link]

-

Measure Density with a Pycnometer. (2019, September 6). YouTube. [Link]

-

1,2,4-Trichlorobenzene Solvent Properties. Gaylord Chemical. [Link]

-

Micro-boiling point measurement. Unknown Source. [Link]

-

Boiling Point Using ThieleTube. (2021, August 23). YouTube. [Link]

-

How To Measure A Micro Boiling Point. (2020, September 8). YouTube. [Link]

Sources

- 1. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 2. 1-tert-Butyl-4-chlorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. benchchem.com [benchchem.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. quora.com [quora.com]

- 6. acdlabs.com [acdlabs.com]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

1-tert-Butyl-4-chlorobenzene CAS number 3972-56-3

An In-depth Technical Guide to 1-tert-Butyl-4-chlorobenzene (CAS 3972-56-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic hydrocarbon of significant interest in modern organic synthesis. Characterized by the CAS number 3972-56-3, this compound serves as a versatile intermediate and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its unique structural features—a sterically demanding tert-butyl group and a reactive chlorine atom on a benzene ring—provide a valuable scaffold for constructing elaborate molecular architectures. The tert-butyl moiety offers steric control and enhances lipophilicity, while the chloro-substituent is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

1-tert-Butyl-4-chlorobenzene is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] It is characterized by low solubility in water but exhibits good solubility in common organic solvents like ethers and acetone.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3972-56-3 | [3] |

| Molecular Formula | C₁₀H₁₃Cl | [4] |

| Molecular Weight | 168.66 g/mol | [4] |

| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [1] |

| Melting Point | 23 °C | |

| Boiling Point | 216 °C | |

| Refractive Index | 1.51 | [5] |

| Purity | Typically ≥98% (by GC) | [3][6] |

Table 2: Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | Singlet (~1.3 ppm, 9H) for the tert-butyl group; AA'BB' system for aromatic protons (~7.2-7.4 ppm, 4H).[7][8] |

| ¹³C NMR | Signals for quaternary tert-butyl carbon, methyl carbons, and four distinct aromatic carbons. |

| Mass Spec (MS) | Molecular ion (M⁺) peak with a characteristic M+2 isotope peak for chlorine (ratio approx. 3:1).[9] |

| Infrared (IR) | C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and C-Cl stretching bands. |

Synthesis and Manufacturing

The predominant industrial synthesis of 1-tert-Butyl-4-chlorobenzene is achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of chlorobenzene.[10]

Core Synthesis: Friedel-Crafts Alkylation

This reaction involves the alkylation of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄).[10][11][12]

Mechanism: The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile.[10][13] The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the alkylation occurs almost exclusively at the para position.[10]

Caption: Friedel-Crafts alkylation mechanism for synthesis.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established Friedel-Crafts procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15][16]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas trap (to neutralize the evolved HCl gas).

-

Reagent Charging: Charge the flask with chlorobenzene (1.0 eq) and anhydrous aluminum chloride (0.1-0.3 eq). Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Alkylating Agent: Add tert-butyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred chlorobenzene/AlCl₃ mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of chlorobenzene.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) twice.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-tert-Butyl-4-chlorobenzene.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-tert-Butyl-4-chlorobenzene stems from the distinct reactivity of its chloro and tert-butyl substituents. The chlorine atom serves as an excellent leaving group in cross-coupling reactions, while the tert-butyl group provides steric bulk and is generally unreactive.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are fundamental for C-C and C-N bond formation, and 1-tert-Butyl-4-chlorobenzene is an ideal substrate.

This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) to form biaryl compounds, which are common motifs in pharmaceuticals.[17][18][19]

General Reaction: (4-tBu-C₆H₄)-Cl + R-B(OH)₂ --[Pd Catalyst, Base]--> (4-tBu-C₆H₄)-R

Sources

- 1. CAS 3972-56-3: 1-Chloro-4-(1,1-dimethylethyl)benzene [cymitquimica.com]

- 2. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]

- 3. chemscene.com [chemscene.com]

- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. lehigh.edu [lehigh.edu]

- 10. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]

- 11. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 12. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 13. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]

- 14. louisville.edu [louisville.edu]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cerritos.edu [cerritos.edu]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. ocf.berkeley.edu [ocf.berkeley.edu]

- 19. Suzuki Coupling [organic-chemistry.org]

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-tert-Butyl-4-chlorobenzene: Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 1-tert-Butyl-4-chlorobenzene, a key chemical intermediate in various research and development applications, particularly within the pharmaceutical and agrochemical sectors. This document delves into its fundamental physicochemical properties, established synthetic routes, detailed analytical procedures for purity and identity confirmation, and its chemical reactivity, with a focus on its utility for drug development professionals, researchers, and scientists.

1-tert-Butyl-4-chlorobenzene, also known as p-tert-butylchlorobenzene, is an aromatic halide.[1] Its structure consists of a benzene ring substituted with a chlorine atom and a tert-butyl group at the para position (positions 1 and 4). The presence of the bulky tert-butyl group and the electronegative chlorine atom imparts specific reactivity and physical properties to the molecule.

The molecular formula of 1-tert-Butyl-4-chlorobenzene is C₁₀H₁₃Cl.[2][3] Based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and chlorine (≈35.453 u), the calculated molecular weight is 168.66 g/mol .[4][5] This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | 1-tert-butyl-4-chlorobenzene | [4][5] |

| Synonyms | 4-tert-Butyl-1-chlorobenzene, p-tert-butylchlorobenzene | [5] |

| CAS Number | 3972-56-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃Cl | [2][3][4] |

| Molecular Weight | 168.66 g/mol | [2][3][4][5] |

| Appearance | White to colorless solid or clear liquid | |

| Melting Point | 36 °C | [6] |

| Boiling Point | 211 °C at 760 mmHg | [6] |

| Flash Point | 85 °C | [6] |

| Purity (Typical) | >98.0% | [3] |

| InChI Key | XRTANKYQJQXSFP-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)Cl | [5] |

Synthesis and Mechanistic Insights

The predominant method for the industrial synthesis of 1-tert-Butyl-4-chlorobenzene is the Friedel-Crafts alkylation of chlorobenzene.[2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where the aromatic proton is replaced by an electrophile—in this case, a tert-butyl carbocation.

Friedel-Crafts Alkylation of Chlorobenzene

This industrially significant route involves reacting chlorobenzene with an alkylating agent like tert-butyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a complex acid like tetrachloroaluminic acid (HAlCl₄).[2][7][8] The reaction proceeds via the formation of a highly electrophilic tert-butyl carbocation, which then attacks the electron-rich chlorobenzene ring.[2]

The chlorine atom on the benzene ring is a deactivating substituent but directs incoming electrophiles to the ortho and para positions. The alkylation occurs preferentially at the para position primarily due to the significant steric hindrance at the ortho positions caused by the chlorine atom and the bulky incoming tert-butyl group.[2]

Caption: Friedel-Crafts alkylation workflow for synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

The following protocol is a representative procedure based on established methods.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃).

-

Reaction Setup: Cool the flask in an ice bath and add chlorobenzene.

-

Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred solution over 30-60 minutes. Maintain the reaction temperature below 10 °C. The reaction is exothermic.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots.

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (excess chlorobenzene) by rotary evaporation.

-

Purification: The crude product is then purified by vacuum distillation to separate the desired para-isomer from unreacted starting materials and other byproducts like ortho- and di-alkylated products.[2]

Potential Impurities and Quality Control

During synthesis, several process-related impurities can form. Effective quality control is essential to ensure the final product meets specifications.

-

Isomeric Impurities: Formation of ortho (1-tert-butyl-2-chlorobenzene) and meta (1-tert-butyl-3-chlorobenzene) isomers can occur, although the para-isomer is favored.[2]

-

Poly-alkylated Products: The product, being more activated than chlorobenzene, can undergo a second alkylation to form di-tert-butyl-chlorobenzene isomers.[2]

-

Unreacted Starting Materials: Residual chlorobenzene and tert-butyl chloride may be present.[2]

Purification is typically achieved via distillation, and the final purity is confirmed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

Analytical Characterization

Confirming the identity and purity of 1-tert-Butyl-4-chlorobenzene is critical. A combination of chromatographic and spectroscopic methods is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds. It separates the components of a mixture (GC) and provides a mass spectrum for each component, which serves as a molecular fingerprint (MS).

| Parameter | Typical Value / Condition |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 m/z |

| Expected Rt | Dependent on exact conditions, but used to confirm purity against a reference standard. |

| Key Mass Fragments | m/z 168 (M⁺), 153 (M-CH₃)⁺, 125 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ¹H and ¹³C NMR spectra are characteristic.

-

¹H NMR: The spectrum will show a large singlet around 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region will display a pair of doublets (an AA'BB' system) between 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons due to symmetry.[5]

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This protocol outlines a standard procedure for determining the purity of a 1-tert-Butyl-4-chlorobenzene sample using a Gas Chromatograph with a Flame Ionization Detector (FID).

-

Standard Preparation: Prepare a reference standard solution of 1-tert-Butyl-4-chlorobenzene of known concentration (e.g., 1000 µg/mL) in a suitable solvent like hexane or dichloromethane.

-

Sample Preparation: Prepare a sample solution of the batch to be tested at a similar concentration.

-

Instrument Setup: Set up the GC-FID system according to the parameters listed in the GC-MS table (or an optimized in-house method).

-

Calibration: Inject the reference standard to determine its retention time and peak area.

-

Sample Analysis: Inject the sample solution.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This method assumes all components have a similar response factor, which is a reasonable assumption for isomeric impurities.

Chemical Reactivity and Applications in Drug Development

The reactivity of 1-tert-Butyl-4-chlorobenzene is governed by the interplay of its two substituents.

-

tert-Butyl Group: This alkyl group is an activating, ortho-, para-director for further electrophilic aromatic substitution (EAS). It donates electron density to the ring via an inductive effect, making the ring more nucleophilic.[2]

-

Chloro Group: The chlorine atom is deactivating due to its inductive electron withdrawal but is also an ortho-, para-director because of resonance electron donation.

The net effect is that the positions ortho to the tert-butyl group (and meta to the chlorine) are the most activated sites for subsequent EAS reactions like nitration, halogenation, or acylation.

Sources

- 1. Buy 1-tert-Butyl-4-chlorobenzene (EVT-311136) | 3972-56-3 [evitachem.com]

- 2. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-tert-Butyl-4-chlorobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]

- 7. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]

- 8. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

solubility of 1-tert-Butyl-4-chlorobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-tert-Butyl-4-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-4-chlorobenzene is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the principles governing the solubility of 1-tert-Butyl-4-chlorobenzene, its anticipated behavior in various solvent classes, and a rigorous, field-proven protocol for the experimental determination of its solubility. By synthesizing theoretical principles with actionable experimental design, this document serves as an essential resource for scientists and researchers aiming to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and drug development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. For a molecule like 1-tert-Butyl-4-chlorobenzene, which serves as a building block in multi-step syntheses, its solubility profile governs solvent selection for reactions, dictates the efficiency of crystallizations, and influences the choice of chromatographic conditions for purification. An improper solvent choice can lead to poor yields, incomplete reactions, or purification failures, resulting in significant time and resource expenditure.

This guide is structured to provide a deep understanding of the factors controlling the solubility of 1-tert-Butyl-4-chlorobenzene and to equip the reader with a robust methodology for its quantitative measurement.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 1-tert-Butyl-4-chlorobenzene is a direct consequence of its molecular architecture. The molecule comprises a benzene ring substituted with two key groups:

-

A tert-butyl group: This bulky, nonpolar alkyl group is a significant contributor to the molecule's lipophilicity. It engages in van der Waals forces (specifically, London dispersion forces) with solvent molecules.

-

A chlorine atom: The electronegative chlorine atom creates a dipole moment in the C-Cl bond, introducing a degree of polarity to the molecule. This allows for dipole-dipole interactions.

The interplay of these features results in a compound that is largely nonpolar but possesses a slight polar character. It lacks the ability to act as a hydrogen bond donor, a critical factor in its solubility profile. Based on the "like dissolves like" principle, we can predict its solubility behavior:

-

High Solubility Predicted: In nonpolar solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate), where dispersion forces and dipole-dipole interactions are the dominant intermolecular forces.

-

Low Solubility Predicted: In highly polar protic solvents (e.g., water, methanol). The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar bulk of the 1-tert-Butyl-4-chlorobenzene molecule, making dissolution energetically unfavorable.

Quantitative Solubility Data: A Gap in the Literature

A thorough review of the scientific literature reveals a notable absence of publicly available, quantitative solubility data for 1-tert-Butyl-4-chlorobenzene in a range of common organic solvents. While its physical properties like melting point (~36°C) and boiling point (~211°C) are documented, its solubility remains an uncharacterized parameter.[1] This knowledge gap necessitates a reliable experimental approach to determine this crucial data. The following sections provide a detailed, validated protocol to address this.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[2][3] This method is widely accepted by regulatory bodies and in academic research for its accuracy and reproducibility.[2] It is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

The Principle of Equilibrium

The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent. An excess of the solid is agitated in the solvent for a prolonged period, ensuring that the solvent becomes saturated. Once equilibrium is reached, the concentration of the solute in the liquid phase is, by definition, its solubility at that temperature.

Experimental Workflow: A Self-Validating System